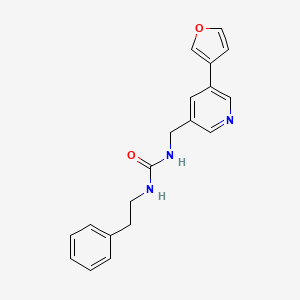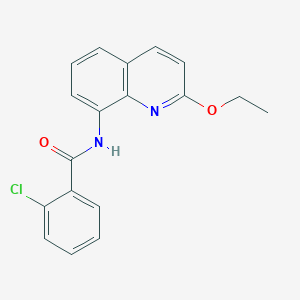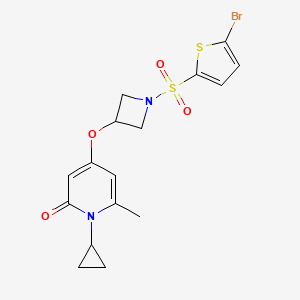![molecular formula C14H12Cl2N2O4S B2864662 N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide CAS No. 2094906-07-5](/img/structure/B2864662.png)
N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide, also known as DMS-1, is a small molecule inhibitor that has been widely used in scientific research. DMS-1 has been shown to have a selective inhibitory effect on the activity of the protein kinase D (PKD) family, which plays a critical role in a variety of cellular processes, including cell proliferation, differentiation, and survival.
Mechanism of Action
The mechanism of action of N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide involves the selective inhibition of the activity of PKD family proteins. PKD family proteins are serine/threonine kinases that are activated by various stimuli, such as growth factors and stress signals. Once activated, PKD family proteins phosphorylate downstream targets, which mediate various cellular processes. N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide selectively inhibits the activity of PKD family proteins by binding to the ATP-binding pocket of the kinase domain, which prevents the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the migration and invasion of cancer cells. In vivo studies have shown that N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide inhibits the growth of xenograft tumors in mice. N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB and the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide in lab experiments include its selective inhibition of PKD family proteins, which allows for the specific study of the role of PKD family proteins in various cellular processes. N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide is also a small molecule inhibitor, which makes it easier to use in experiments compared to other types of inhibitors, such as antibodies. The limitations of using N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide in lab experiments include its potential off-target effects, which may affect the interpretation of experimental results. N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide also has a relatively short half-life, which may limit its effectiveness in long-term experiments.
Future Directions
There are several future directions for the use of N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide in scientific research. One direction is to study the role of PKD family proteins in various diseases, such as cancer and inflammation, and to develop N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide as a potential therapeutic agent for these diseases. Another direction is to study the downstream targets of PKD family proteins and to identify new targets for drug development. Additionally, the development of new and more potent inhibitors of PKD family proteins may provide additional tools for studying the function of these proteins in cellular processes.
Synthesis Methods
The synthesis of N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide involves several steps, starting from the reaction of 5,6-dichloro-3-pyridinesulfonyl chloride with 3-methoxy-4-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then treated with an amine to afford the final product, N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide. The purity and yield of N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide can be improved by using various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has been widely used in scientific research as a tool compound to study the function of PKD family proteins. PKD family proteins are involved in various cellular processes, including cell proliferation, differentiation, and survival. N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has been shown to selectively inhibit the activity of PKD family proteins, which makes it a valuable tool for studying the role of PKD family proteins in various cellular processes.
properties
IUPAC Name |
N-(5,6-dichloropyridin-3-yl)sulfonyl-3-methoxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O4S/c1-8-3-4-9(5-12(8)22-2)14(19)18-23(20,21)10-6-11(15)13(16)17-7-10/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOCLHMCQPFZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2864579.png)

![Methyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2864583.png)



![2-[3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2864592.png)

![1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2864594.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2864596.png)



![(4-(Ethylsulfonyl)phenyl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2864601.png)